molecular formula C14H19N3 B1417775 4-methyl-N-(3-methylbutyl)phthalazin-1-amine CAS No. 1153508-86-1

4-methyl-N-(3-methylbutyl)phthalazin-1-amine

Cat. No. B1417775
M. Wt: 229.32 g/mol
InChI Key: HJDXOUAVMBVSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-N-(3-methylbutyl)phthalazin-1-amine” is a chemical compound with the CAS Number: 1153508-86-1. Its molecular weight is 229.32 . The IUPAC name for this compound is N-isopentyl-4-methyl-1-phthalazinamine .

Safety Information For safety information, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Chemiluminescence in Liquid Chromatography

The derivative of 4-methyl-N-(3-methylbutyl)phthalazin-1-amine, specifically 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester, is used as a highly sensitive and selective chemiluminescence derivatization reagent for primary and secondary amines in liquid chromatography. This reagent reacts selectively with amines to give chemiluminescent derivatives, useful in detecting low levels of amines in human plasma (Yoshida et al., 2001).

Synthesis of Anticancer Derivatives

Phthalazinone derivatives, such as those related to 4-methyl-N-(3-methylbutyl)phthalazin-1-amine, have been synthesized for potential anticancer activity. One such synthesis involves creating biologically active phthalazinone derivatives starting from amino acid methyl esters (Rayes et al., 2019).

Antimicrobial Activity

Some derivatives of 4-methyl-N-(3-methylbutyl)phthalazin-1-amine have been shown to possess antimicrobial activity. For example, 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives exhibited antimicrobial effects against various bacteria and fungi strains (Sridhara et al., 2010).

Synthesis of Hedgehog Signaling Pathway Inhibitors

Optimized phthalazine compounds related to 4-methyl-N-(3-methylbutyl)phthalazin-1-amine have been designed and synthesized as novel inhibitors of the hedgehog signaling pathway, showing potent Hh signaling inhibitory activity and potential anticancer properties (Lu et al., 2017).

properties

IUPAC Name

4-methyl-N-(3-methylbutyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10(2)8-9-15-14-13-7-5-4-6-12(13)11(3)16-17-14/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXOUAVMBVSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methylbutyl)phthalazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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